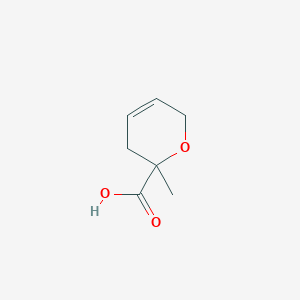![molecular formula C18H9Cl2F3N4 B2571186 3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine CAS No. 1400872-28-7](/img/structure/B2571186.png)
3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocycles . They are part of many naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of similar compounds, pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been carried out from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of similar compounds involves a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve a sequential opening/closing cascade reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a brown solid appearance, a melting point of 183–144 °C, and certain characteristic IR and NMR peaks .Scientific Research Applications
Antimicrobial and Anticancer Potential
Compounds structurally related to 3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine have shown promise as antimicrobial and anticancer agents. Specifically, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and demonstrated significant in vitro antimicrobial and anticancer activity. Some compounds even exhibited higher anticancer activity compared to the reference drug, doxorubicin, displaying good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Synthesis
The pyrazolo[1,5-a]pyrimidin-7-yl moiety serves as a building block in heterocyclic synthesis. A diverse array of new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives were prepared through condensation reactions under various conditions. These compounds have potential applications in medicinal chemistry and drug development (Harb, Abbas, & Mostafa, 2005).
Synthesis of Imidazopyridines and Pyrazolopyridines
A versatile two-step synthesis method has been developed for 3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridines and 3-(2-chloropyrimidin-4-yl)-pyrazolo[1,5-a]pyridines. This methodology, which includes a cyclocondensation for late-stage elaboration, allows rapid access to various substitution patterns, highlighting the compound's versatility and potential in creating diverse molecular structures (Ducray et al., 2010).
Structure and Disorder in Isomorphous Structures
Studies on isomorphous structures containing the pyrazolo[1,5-a]pyrimidin-7-yl moiety have revealed adherence to the chlorine-methyl (Cl-Me) exchange rule. This suggests predictable and orderly substitution patterns in these heterocyclic compounds, which could be crucial for their function and interaction in biological systems. However, extensive disorder in these structures can pose challenges in their automatic detection and characterization (Swamy et al., 2013).
Mechanism of Action
Mode of Action
Pyrazolopyrimidines often exert their effects by binding to their target proteins and inhibiting their activity .
Biochemical Pathways
Inhibition of cdks by pyrazolopyrimidines can affect cell cycle progression and potentially induce apoptosis .
Result of Action
Inhibition of cdks can lead to cell cycle arrest and apoptosis, which could potentially have anti-cancer effects .
properties
IUPAC Name |
3-(4-chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4/c19-12-3-1-10(2-4-12)13-9-26-27-15(5-6-24-17(13)27)16-14(20)7-11(8-25-16)18(21,22)23/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDJOFDVINHIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one](/img/structure/B2571105.png)
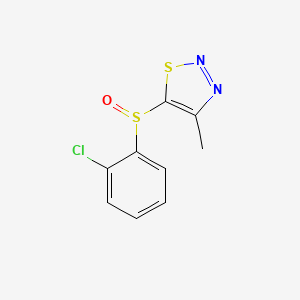
![N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2571108.png)
![N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2571110.png)
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2571111.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2571113.png)

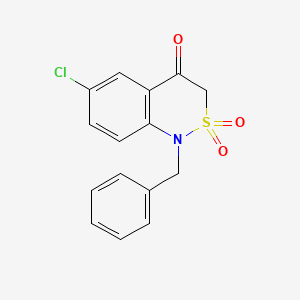
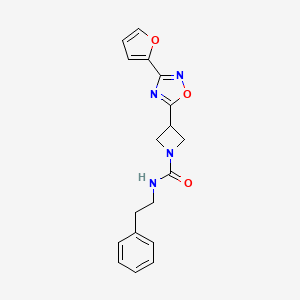
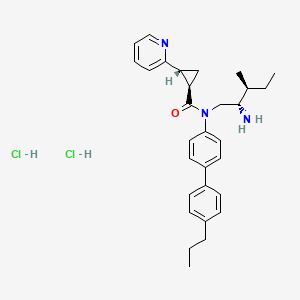
![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)
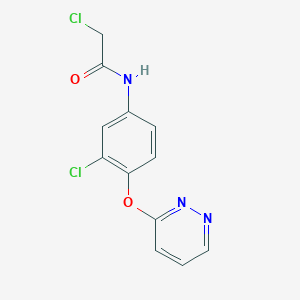
![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)
